molecular formula C13H28O6 B12340584 5-Hydroxydecanoic acid;propane-1,2,3-triol

5-Hydroxydecanoic acid;propane-1,2,3-triol

Cat. No.: B12340584
M. Wt: 280.36 g/mol
InChI Key: ZHFLXPCJWQOKCG-UHFFFAOYSA-N
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Description

5-Hydroxydecanoic acid: and propane-1,2,3-triol are two distinct compounds with unique properties and applications. 5-Hydroxydecanoic acid is a hydroxy fatty acid known for its role as a potassium channel antagonist, particularly in ischemic conditions .

Preparation Methods

5-Hydroxydecanoic acid: can be synthesized through the hydroxylation of decanoic acid using specific catalysts and reaction conditions. Industrial production methods often involve the use of biocatalysts to achieve high yield and purity .

Propane-1,2,3-triol: is typically produced as a by-product in the biodiesel industry through the transesterification of triglycerides. It can also be synthesized via the hydrolysis of fats and oils .

Chemical Reactions Analysis

5-Hydroxydecanoic acid: undergoes various chemical reactions, including:

Propane-1,2,3-triol: participates in:

Mechanism of Action

5-Hydroxydecanoic acid: exerts its effects by blocking ATP-sensitive potassium channels, particularly during ischemic conditions. This action prevents the efflux of potassium ions, thereby protecting cells from ischemic damage .

Propane-1,2,3-triol: functions primarily as a humectant, drawing moisture into products and tissues. It also acts as a solvent, facilitating the dissolution of various compounds .

Comparison with Similar Compounds

5-Hydroxydecanoic acid: can be compared to other potassium channel blockers such as glibenclamide and tolbutamide. Its unique ability to selectively block potassium channels during ischemia sets it apart .

Propane-1,2,3-triol: is similar to other polyols like ethylene glycol and sorbitol. its non-toxic nature and wide range of applications make it more versatile .

Similar Compounds

Properties

Molecular Formula

C13H28O6

Molecular Weight

280.36 g/mol

IUPAC Name

5-hydroxydecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C10H20O3.C3H8O3/c1-2-3-4-6-9(11)7-5-8-10(12)13;4-1-3(6)2-5/h9,11H,2-8H2,1H3,(H,12,13);3-6H,1-2H2

InChI Key

ZHFLXPCJWQOKCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(=O)O)O.C(C(CO)O)O

Origin of Product

United States

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